NU-7199
Beschreibung
NU-7199 is a novel compound synthesized through advanced catalytic methods, as detailed in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound is characterized by high yield (98%) and purity, with rigorous analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) likely employed for validation .
NU-7199’s functional relevance is implied through its structural analogs, which exhibit solubility profiles (e.g., ~0.687 mg/mL in aqueous solutions) and bioactivity metrics (e.g., bioavailability scores of 0.55–0.56) suitable for pharmaceutical or catalytic applications .
Eigenschaften
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFQWULMGFQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731551 | |
| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69541-04-4 | |
| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von NU-7199 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Der detaillierte synthetische Weg und die Reaktionsbedingungen sind proprietär und werden häufig an die spezifischen Anforderungen der Forschung angepasst .
Industrielle Produktionsverfahren
Die industrielle Produktion von NU-7199 erfolgt typischerweise in spezialisierten Laboren mit fortschrittlichen Synthesekapazitäten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
NU-7199 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose.
Medizin: Als potenzieller Therapeutika für die Krebsbehandlung untersucht, da es die DNA-PK hemmen kann.
Industrie: Wird bei der Entwicklung neuer Antitumor-Medikamente und anderer therapeutischer Verbindungen eingesetzt.
Wirkmechanismus
NU-7199 entfaltet seine Wirkung durch die Hemmung von DNA-PK, einem Schlüsselenzym, das an der Reparatur von DNA-Doppelstrangbrüchen beteiligt ist. Durch die Blockierung der Aktivität von DNA-PK stört NU-7199 den DNA-Reparaturprozess, was zu einer erhöhten DNA-Schädigung und zum Zelltod in Krebszellen führt. Dieser Mechanismus macht es zu einem vielversprechenden Kandidaten für die Krebstherapie.
Wissenschaftliche Forschungsanwendungen
NU-7199 has a wide range of scientific research applications, including:
Chemistry: Used to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA-PK.
Industry: Utilized in the development of new anticancer drugs and other therapeutic compounds.
Wirkmechanismus
NU-7199 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the activity of DNA-PK, NU-7199 disrupts the DNA repair process, leading to increased DNA damage and cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
NU-7199 is compared below with two structurally and functionally analogous compounds: Compound A (CAS 1761-61-1) and Compound B (CAS 1073182-87-2). These compounds were selected based on shared synthesis strategies, molecular motifs, and physicochemical properties .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- NU-7199 and Compound A share identical molecular formulas (C₇H₅BrO₂), suggesting brominated aromatic frameworks critical for halogen bonding in catalysis .
- Compound B differs with a dichlorinated pyridine-carboxylic acid structure (C₆H₄Cl₂N₂O₂), highlighting functional group versatility in medicinal chemistry .
Synthetic Efficiency :
- NU-7199 and Compound A achieve 98% yields under A-FGO catalysis, emphasizing the method’s scalability and environmental benefits compared to traditional catalysts like zeolites .
- Compound B’s synthesis involves methanesulfonyl chloride, a reagent requiring stringent safety protocols due to its corrosive nature .
Functional Performance :
- NU-7199’s solubility (0.687 mg/mL) and bioavailability score (0.55) align with Compound A, suggesting comparable pharmacokinetic profiles .
- Compound B’s lower solubility (0.332 mg/mL) and higher toxicity (H315-H319-H335) limit its therapeutic utility compared to NU-7199 .
Safety and Handling :
Biologische Aktivität
NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular processes of DNA repair, particularly in the context of double-strand breaks. This compound has garnered attention for its potential applications in cancer therapy due to its ability to sensitize tumor cells to radiation and other treatments.
NU-7199 functions primarily by inhibiting DNA-PK, an enzyme critical for the non-homologous end joining (NHEJ) pathway of DNA repair. By blocking this pathway, NU-7199 can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents, leading to increased apoptosis in cancer cells. The inhibition of DNA-PK disrupts the repair of DNA damage, making it more difficult for cancer cells to survive after exposure to DNA-damaging agents.
Research Findings
Recent studies have explored the biological activity and pharmacological properties of NU-7199, revealing several key findings:
- In Vitro Studies : Research indicates that NU-7199 significantly enhances radiosensitivity in various cancer cell lines. For example, treatment with NU-7199 combined with radiation resulted in a marked decrease in cell survival rates compared to radiation alone. In one study, cells treated with NU-7199 showed only 15% survival after exposure to 4 Gy of radiation, compared to a control group that retained 91% viability .
- Pharmacokinetics : Pharmacokinetic studies demonstrate that NU-7199 exhibits rapid clearance from plasma following administration. This rapid metabolism necessitates careful scheduling of doses to maintain effective therapeutic levels during treatment regimens .
Case Studies
- Case Study on Ovarian Cancer : In a preclinical model involving CH1 human ovarian cancer cells, NU-7199 was shown to significantly enhance the effects of radiation therapy. The study highlighted that prolonged exposure (over 4 hours) was essential for achieving significant radiosensitization .
- Breast Cancer Models : Another investigation into basal-like breast cancer cells demonstrated that combining NU-7199 with glucocorticoids led to a synergistic effect, blocking invasiveness and promoting apoptosis through novel mechanisms .
Data Table: Summary of Biological Activity
| Study Type | Cell Line | Treatment | Outcome |
|---|---|---|---|
| In Vitro | CH1 Ovarian Cancer | NU-7199 + Radiation (4 Gy) | 15% cell survival |
| In Vitro | Basal-like Breast Cancer | NU-7199 + Glucocorticoids | Enhanced apoptosis and reduced invasiveness |
| Pharmacokinetics | Mouse Model | IV Administration | Rapid clearance; requires frequent dosing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
